molecular formula C19H12ClN3O2S B15147285 6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile

6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile

Katalognummer: B15147285
Molekulargewicht: 381.8 g/mol
InChI-Schlüssel: SZPPVNVSEWQJFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the 6-chloro-1,3-benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes under alkaline conditions . This intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. The bipyridine moiety is synthesized separately and then coupled with the benzodioxole derivative under conditions that promote the formation of the carbonitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce a variety of functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Eigenschaften

Molekularformel

C19H12ClN3O2S

Molekulargewicht

381.8 g/mol

IUPAC-Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C19H12ClN3O2S/c20-15-7-18-17(24-11-25-18)6-14(15)10-26-19-12(8-21)3-4-16(23-19)13-2-1-5-22-9-13/h1-7,9H,10-11H2

InChI-Schlüssel

SZPPVNVSEWQJFS-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=C(C=CC(=N3)C4=CN=CC=C4)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.